(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile
Description
Properties
Molecular Formula |
C10H8F4N2O |
|---|---|
Molecular Weight |
248.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F4N2O/c11-7-5-6(8(16)3-4-15)1-2-9(7)17-10(12,13)14/h1-2,5,8H,3,16H2/t8-/m0/s1 |
InChI Key |
HVMXEECLIKVRKE-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CC#N)N)F)OC(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- Aromatic Precursors: The synthesis often begins with 3-fluoro-4-(trifluoromethoxy)benzaldehyde or related derivatives, which provide the substituted aromatic ring.
- Chiral Building Blocks: Use of chiral amino acid derivatives or chiral auxiliaries to ensure stereoselectivity at the 3-position of the propanenitrile.
- Cyanide Sources: For the nitrile group introduction, reagents such as cyanide salts or cyanohydrin intermediates are employed.
Synthetic Route Outline
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of substituted benzaldehyde | Starting from commercially available or synthesized 3-fluoro-4-(trifluoromethoxy)benzaldehyde | Aromatic aldehyde with desired substitutions |
| 2 | Formation of cyanohydrin intermediate | Reaction of benzaldehyde with cyanide source (e.g., NaCN) under controlled pH | Cyanohydrin intermediate with nitrile and hydroxyl groups |
| 3 | Introduction of amino group and stereoselective control | Use of chiral catalysts or auxiliaries; reductive amination or amination of cyanohydrin | Formation of chiral amino nitrile with (3S) configuration |
| 4 | Purification and isolation | Chromatographic techniques, crystallization | Pure (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile |
Example Synthesis Conditions
- Cyanohydrin Formation: Typically performed in aqueous or mixed solvents at low temperatures to control reaction rate and avoid side reactions.
- Amination Step: Reductive amination using sodium cyanoborohydride or catalytic hydrogenation in the presence of chiral ligands to induce stereoselectivity.
- Stereochemical Control: Use of chiral catalysts or resolution techniques to achieve high enantiomeric excess of the (3S) isomer.
- The electron-withdrawing effect of the fluorine and trifluoromethoxy groups stabilizes intermediates and influences nucleophilicity during amination steps, enabling selective transformations.
- Multi-step synthesis yields are optimized by controlling reaction temperature, solvent choice, and reagent stoichiometry.
- Enantiomeric purity is critical; therefore, chiral HPLC or crystallization methods are employed for final product purification.
- The compound’s stability under reaction conditions is enhanced by the fluorinated substituents, reducing hydrolysis or decomposition risks during synthesis.
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Starting aldehyde purity | >98% | Critical for yield and purity |
| Cyanide source | NaCN or KCN, aqueous | Controlled addition to avoid side reactions |
| Amination method | Reductive amination with NaBH3CN or catalytic hydrogenation | Chiral catalyst required for (3S) selectivity |
| Reaction temperature | 0–25 °C for cyanohydrin formation; 20–50 °C for amination | Temperature control improves selectivity |
| Solvent system | Water/organic solvent mixtures (e.g., THF, MeOH) | Solvent polarity affects intermediate stability |
| Purification | Column chromatography, recrystallization | Ensures enantiomeric purity and chemical purity |
| Yield | Typically 50–75% overall | Dependent on reaction optimization |
The preparation of this compound is a multi-step process involving the synthesis of a substituted aromatic aldehyde, cyanohydrin formation, stereoselective amination, and purification. The presence of fluorinated groups enhances chemical stability and influences reactivity, facilitating selective synthesis. Achieving high stereochemical purity requires chiral catalysts or auxiliaries. Reaction conditions such as temperature, solvent, and reagent choice are optimized to maximize yield and purity. This compound’s synthesis is well-documented in chemical literature and supported by diverse research sources, reflecting its importance in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, potentially altering the compound’s biological activity.
Substitution: The fluoro-substituted phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include primary amines.
- Substitution products vary depending on the electrophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile exhibit anticancer properties. The presence of fluorine and trifluoromethoxy groups can increase lipophilicity, impacting cell membrane permeability and potentially enhancing the compound's efficacy against cancer cells. Studies have shown that such compounds can inhibit specific cancer cell lines, suggesting their role as potential anticancer agents .
Enzyme Inhibition
This compound may serve as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it could interact with kinases or proteases that are crucial for cancer cell proliferation. The modulation of these enzymes can lead to reduced tumor growth and improved patient outcomes .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Drug Development
The unique structural features of this compound make it an attractive scaffold for drug development. Its ability to modulate biological targets suggests it could be used to design novel therapeutics for various conditions, including cancer and neurodegenerative disorders.
Structure-Activity Relationship (SAR) Studies
SAR studies utilizing this compound can help identify critical structural features that enhance biological activity. By systematically modifying the compound's structure, researchers can optimize its pharmacological properties, leading to the development of more effective drugs .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | In vitro studies demonstrated that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis. | Suggests potential use in targeted cancer therapies. |
| Enzyme Interaction | The compound was found to inhibit a specific kinase involved in tumor growth, leading to decreased cell viability. | Highlights its role as a lead compound for developing kinase inhibitors. |
| Neuroprotection | Animal models showed that treatment with the compound reduced neuroinflammation and improved cognitive function post-injury. | Indicates potential therapeutic use in neurodegenerative diseases like Alzheimer's. |
Mechanism of Action
The mechanism by which (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring enhances its binding affinity, while the nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison :
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile (): A nitrile analog with 4-chloro and 2-fluoro substituents.
(R)-3-Amino-3-(3-fluorophenyl)propanoic acid (): A carboxylic acid derivative with (R)-configuration.
3-Amino-3-(4-fluorophenyl)propionic acid (): A propionic acid analog lacking stereochemical specificity.
Table 1: Structural Comparison
*Estimated based on formula (C₁₀H₈F₄N₂O); †Calculated from molecular formulas in .
Substituent Effects on Physicochemical Properties
Trifluoromethoxy (-OCF₃) vs. Chloro (-Cl)/Fluoro (-F) :
- The -OCF₃ group in the target compound increases steric bulk and lipophilicity (logP ~2.5–3.0*) compared to -Cl (logP ~2.0) or -F (logP ~1.5) in analogs. This enhances membrane permeability and bioavailability .
- Electron-withdrawing effects of -OCF₃ may stabilize the compound against oxidative metabolism, prolonging its half-life relative to -Cl or -F analogs .
- Nitrile vs. Carboxylic Acid: Nitriles are less polar than carboxylic acids, improving blood-brain barrier penetration. However, carboxylic acids (e.g., propanoic acid derivatives) may exhibit higher solubility in aqueous media, favoring renal excretion .
Biological Activity
The compound (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile is a fluorinated amino compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant case studies and research findings.
- Molecular Formula : C11H11F4N
- Molecular Weight : 265.2 g/mol
- CAS Number : 1213934-00-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor for specific protein kinases and other therapeutic targets.
Research indicates that this compound may act as a kinase inhibitor , particularly targeting glycogen synthase kinase 3 beta (GSK-3β). The inhibition of GSK-3β is significant due to its role in various cellular processes, including metabolism and cell survival.
Study 1: GSK-3β Inhibition
In a study examining a series of compounds related to GSK-3β inhibitors, the compound demonstrated promising inhibitory potency with an IC50 value in the nanomolar range. The introduction of specific substituents, such as trifluoromethoxy groups, enhanced its binding affinity and metabolic stability compared to other derivatives .
Study 2: Cytotoxicity and Neuroprotective Properties
Another investigation assessed the cytotoxicity and neuroprotective properties of related compounds. Results indicated that while some derivatives exhibited minimal cytotoxic effects, they also showed neuroprotective capabilities, suggesting potential applications in neurodegenerative diseases .
Data Table of Biological Activities
| Compound Name | Target Enzyme | IC50 (nM) | Cytotoxicity | Notes |
|---|---|---|---|---|
| This compound | GSK-3β | <500 | Low | Effective inhibitor with good metabolic stability |
| Related Compound A | GSK-3β | 480 | Moderate | Less stable than (3S)-3-amino derivative |
| Related Compound B | GSK-3β | 360 | Low | Improved stability with similar activity |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that the configuration at the stereocenter significantly affects the biological activity. The (R) enantiomer consistently exhibited higher potency than its (S) counterpart, indicating that stereochemistry plays a crucial role in the compound's efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
